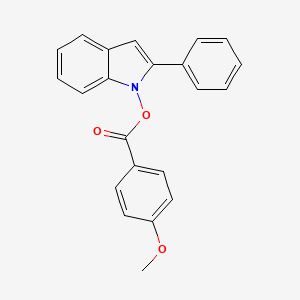

2-Phenylindolyl 4-methoxybenzoate

Descripción

2-Phenylindolyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 2-phenylindolyl moiety. These compounds are notable for their roles in pharmaceuticals, flavoring agents, and organic synthesis intermediates . The 4-methoxybenzoate backbone is critical for interactions with enzymes, microbial degradation pathways, and thermal stability, as demonstrated in studies on related compounds .

Propiedades

Fórmula molecular |

C22H17NO3 |

|---|---|

Peso molecular |

343.4 g/mol |

Nombre IUPAC |

(2-phenylindol-1-yl) 4-methoxybenzoate |

InChI |

InChI=1S/C22H17NO3/c1-25-19-13-11-17(12-14-19)22(24)26-23-20-10-6-5-9-18(20)15-21(23)16-7-3-2-4-8-16/h2-15H,1H3 |

Clave InChI |

IGWYMEZRSKHZOV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-Metoxi benzoato de 2-fenilindolilo normalmente implica la síntesis de indol de Fischer. Este método comienza con la reacción de acetofenona y fenilhidrazina en presencia de un ácido para formar la acetofenona fenilhidrazona. Este intermedio luego sufre ciclización para formar 2-fenilindol. El paso final implica la esterificación con ácido 4-metoxi benzoico para producir 4-Metoxi benzoato de 2-fenilindolilo .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. la síntesis de indol de Fischer es un proceso escalable que se puede adaptar para la producción industrial con la optimización adecuada de las condiciones de reacción y los pasos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-Metoxi benzoato de 2-fenilindolilo puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter seco.

Sustitución: N-bromosuccinimida en presencia de luz o calor.

Productos principales

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

2-Phenylindolyl 4-methoxybenzoate has shown significant antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structural motifs exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. For instance, certain derivatives of indole compounds have been reported to disrupt bacterial membranes, leading to cell death, which is a crucial mechanism for developing new antibiotics .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, studies have shown that related compounds have demonstrated efficacy against human colorectal carcinoma cell lines, suggesting potential for 2-Phenylindolyl 4-methoxybenzoate in cancer treatment .

Case Studies

Mecanismo De Acción

El mecanismo de acción del 4-Metoxi benzoato de 2-fenilindolilo no se comprende completamente. se cree que interactúa con varios objetivos moleculares y vías. Por ejemplo, se sabe que los derivados del indol interactúan con los receptores de estrógeno y otros objetivos celulares, lo que podría influir en las vías de señalización celular .

Comparación Con Compuestos Similares

Methyl 4-Methoxybenzoate (Methyl Anisate)

- Applications : Widely used as a pharmaceutical intermediate and flavoring agent due to its sweet, anise-like odor. It is also a volatile component in plants and fungi .

- Metabolism : Undergoes O-demethylation via microbial enzymes (e.g., cytochrome P450 systems) to form protocatechuate, a precursor for the beta-ketoadipate pathway .

- Synthesis: Prepared through esterification of 4-methoxybenzoic acid with methanol.

Ethyl 4-Methoxybenzoate

4-Methoxybenzoate Metal Complexes

- Coordination Chemistry : Forms stable bidentate complexes with trivalent lanthanides (e.g., La³⁺, Ce³⁺). Infrared studies confirm carboxylate group coordination, influencing thermal stability .

- Thermal Behavior : Dehydration and decomposition occur at elevated temperatures (e.g., La-complex dehydrates at ~150°C, decomposes at ~400°C) .

Chlorinated and Substituted Derivatives

- Applications: Limited data, but halogenation often correlates with pesticidal or antimicrobial activity .

- 2-Chloro-6-ethoxy-4-formylphenyl 4-Methoxybenzoate :

Key Research Findings and Data Tables

Table 1: Physical and Chemical Properties of Selected 4-Methoxybenzoate Derivatives

Table 2: Enzymatic Degradation Pathways

Structural and Functional Insights

- Biodegradability : Microbial O-demethylation efficiency varies with substituents. For example, Comamonas testosteroni preferentially demethylates 4-methoxybenzoate over sulfonated analogs, suggesting substrate specificity .

- Thermal Behavior : Analogous to lanthanide complexes, the thermal stability of 2-phenylindolyl 4-methoxybenzoate may depend on the aromatic indolyl group’s electron-donating effects .

Actividad Biológica

2-Phenylindolyl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Phenylindolyl 4-methoxybenzoate can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 299.33 g/mol

This compound features an indole ring system, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Research indicates that 2-Phenylindolyl 4-methoxybenzoate exhibits several mechanisms of action:

- Cholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antineuroinflammatory Activity : Studies have shown that this compound reduces neuroinflammation by modulating inflammatory pathways in microglial cells. It has been reported to decrease the expression of pro-inflammatory cytokines, thereby exerting neuroprotective effects .

- Anticancer Properties : Preliminary investigations suggest that 2-Phenylindolyl 4-methoxybenzoate may possess anticancer activity by inducing apoptosis in cancer cell lines. Its ability to affect cell cycle progression makes it a candidate for further studies in cancer therapy .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and efficacy of 2-Phenylindolyl 4-methoxybenzoate against various cell lines:

| Cell Line | Concentration (μM) | Viability (%) | Observations |

|---|---|---|---|

| HepG2 (Liver) | 10 | >80 | No significant hepatotoxicity observed |

| SH-SY5Y (Neuronal) | 0.1 - 1 | Comparable to control | Slight increase in viability at lower concentrations |

| BV-2 (Microglial) | 0.1 - 1 | Comparable to control | Minimal cytotoxicity at low concentrations |

These results indicate that the compound maintains a favorable safety profile while exhibiting potential therapeutic effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed to identify key structural features contributing to the biological activity of related compounds. Modifications on the phenyl or methoxy groups have shown varying effects on AChE/BChE inhibition and cytotoxicity, suggesting that careful structural optimization could enhance efficacy .

Case Studies

- Neuroprotection in Alzheimer’s Disease Models : A study demonstrated that treatment with 2-Phenylindolyl 4-methoxybenzoate significantly improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission and reducing neuroinflammation .

- Anticancer Activity in Leukemia Models : In vitro tests on leukemia cell lines revealed that this compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.